

Application Note: Analysis of Bifenox Residue by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Bifenox*

Cat. No.: *B1666994*

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Abstract

This application note provides a comprehensive overview and detailed protocols for the determination of **Bifenox** residues in environmental matrices, specifically soil and water, using gas chromatography-mass spectrometry (GC-MS). The methodologies described herein are intended for researchers, scientists, and professionals in drug development and environmental monitoring. This document outlines sample preparation procedures based on established methods such as QuEChERS for soil and liquid-liquid extraction for water, followed by sensitive and selective analysis using GC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Introduction

Bifenox is a widely used diphenyl ether herbicide for the control of broadleaf weeds in various crops. Its persistence in the environment necessitates reliable and sensitive analytical methods for monitoring its residues in soil and water to ensure environmental safety and compliance with regulatory limits. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds like **Bifenox**, offering high selectivity and sensitivity. This application note details the complete workflow, from sample collection to data analysis, for the accurate quantification of **Bifenox** residues.

Principle of the Method

The analysis of **Bifenox** residues involves extraction from the sample matrix, clean-up to remove interfering co-extractives, and subsequent determination by GC-MS. In the gas chromatograph, **Bifenox** is separated from other components in the sample extract based on its volatility and interaction with the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed, utilizing Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of **Bifenox** is selected and fragmented, and only specific product ions are monitored, significantly reducing matrix interference and improving the limit of detection.

Under electron ionization, the **Bifenox** molecule is expected to undergo fragmentation. A probable fragmentation pathway involves the cleavage of the ether bond and the loss of the methoxycarbonyl group, leading to the formation of characteristic fragment ions that can be used for its identification and quantification.

Experimental Protocols

Sample Preparation: Soil

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Materials:

- Homogenized soil sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Magnesium sulfate (MgSO_4), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent

- 50 mL centrifuge tubes
- 15 mL centrifuge tubes

Procedure:

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Vortex vigorously for 1 minute.
- Add 4 g of anhydrous MgSO_4 and 1 g of NaCl .
- Immediately shake vigorously for 1 minute to prevent the formation of MgSO_4 clumps.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA, 50 mg of C18, and 900 mg of anhydrous MgSO_4 .
- Vortex for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- The supernatant is the final extract. Filter it through a 0.22 μm syringe filter into a GC vial for analysis.

Sample Preparation: Water

This protocol utilizes liquid-liquid extraction (LLE).

Materials:

- Water sample
- Dichloromethane (DCM), pesticide residue grade
- Sodium chloride (NaCl), analytical grade

- Sodium sulfate (Na_2SO_4), anhydrous
- Separatory funnel (1 L)
- Evaporator (e.g., rotary evaporator or nitrogen evaporator)
- GC vials

Procedure:

- Measure 500 mL of the water sample into a 1 L separatory funnel.
- Add 30 g of NaCl and shake to dissolve.
- Add 60 mL of dichloromethane to the separatory funnel.
- Shake vigorously for 2 minutes, periodically venting the pressure.
- Allow the layers to separate for 10 minutes.
- Drain the lower organic layer into a flask.
- Repeat the extraction two more times with 60 mL portions of dichloromethane.
- Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Transfer the final extract to a GC vial for analysis.

GC-MS/MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume	1 µL
Injector Temperature	280 °C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Temperature Program	Initial temperature 70 °C (hold for 2 min), ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 300 °C (hold for 10 min)
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
MRM Transitions for Bifenox	
Precursor Ion (m/z)	341.0
Product Ion 1 (m/z) (Quantifier)	310.0
Collision Energy 1 (eV)	15
Product Ion 2 (m/z) (Qualifier)	252.0
Collision Energy 2 (eV)	25

Quantitative Data Summary

The following tables summarize the quantitative data for **Bifenox** residue analysis obtained from various studies.

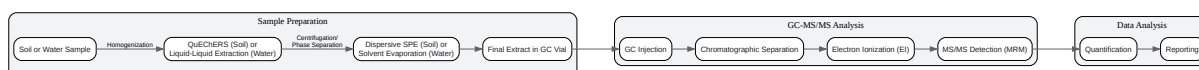
Table 1: Method Validation Data for **Bifenox** in Soil

Parameter	Value	Reference
Limit of Detection (LOD)	0.003 mg/kg	[1]
Limit of Quantification (LOQ)	0.01 mg/kg	[1]
Recovery	92% - 99%	[2]
Relative Standard Deviation (RSD)	< 15%	[3]

Table 2: Method Validation Data for **Bifenox** in Water

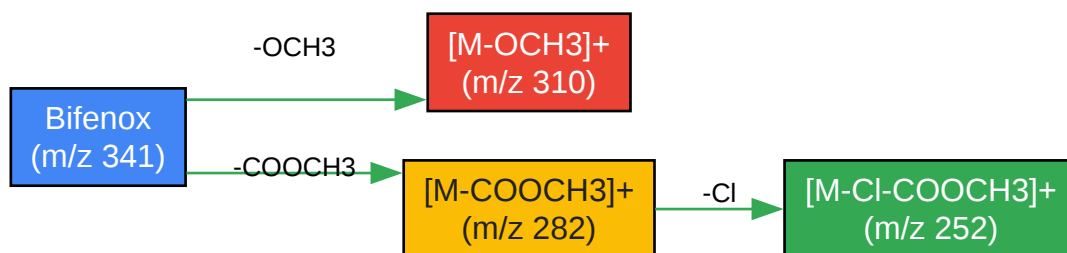
Parameter	Value	Reference
Limit of Detection (LOD)	2.0 ng/mL	[4]
Limit of Quantification (LOQ)	Not Specified	
Recovery	90% - 104%	
Relative Standard Deviation (RSD)	< 7%	

Visualizations



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Caption: Experimental workflow for **Bifenox** residue analysis.



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Caption: Proposed fragmentation pathway of **Bifenox** in EI-MS.

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